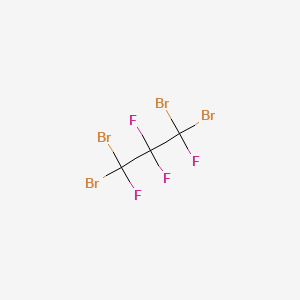
Propane, 1,1,3,3-tetrabromo-1,2,2,3-tetrafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetrabromo-1,2,2,3-tetrafluoropropane is a halogenated hydrocarbon with the molecular formula C3Br4F4. This compound is characterized by the presence of both bromine and fluorine atoms, making it a unique and interesting subject for chemical research. It is used primarily in experimental and research settings due to its specific properties and reactivity.
Preparation Methods
The synthesis of 1,1,3,3-tetrabromo-1,2,2,3-tetrafluoropropane typically involves halogenation reactions. One common method is the bromination of 1,2,2,3-tetrafluoropropane under controlled conditions. The reaction is carried out in the presence of a bromine source, such as bromine gas (Br2), and a catalyst to facilitate the substitution of hydrogen atoms with bromine atoms. Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,1,3,3-Tetrabromo-1,2,2,3-tetrafluoropropane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles.
Reduction Reactions: Reduction of the compound can lead to the formation of less brominated derivatives.
Oxidation Reactions: Oxidation can result in the formation of more oxidized products, although this is less common due to the stability of the bromine and fluorine atoms.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and nucleophiles like sodium hydroxide (NaOH) for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,3,3-Tetrabromo-1,2,2,3-tetrafluoropropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying halogenated hydrocarbons.
Biology: The compound’s interactions with biological molecules are studied to understand the effects of halogenation on biological activity.
Medicine: Research into its potential use in pharmaceuticals, particularly in the development of new drugs with halogenated structures.
Industry: It is used in the development of flame retardants and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1,1,3,3-tetrabromo-1,2,2,3-tetrafluoropropane exerts its effects involves interactions with molecular targets through halogen bonding. The bromine and fluorine atoms can form strong interactions with electron-rich sites on other molecules, influencing their reactivity and stability. These interactions are crucial in both chemical reactions and biological systems, where the compound can affect enzyme activity and other molecular processes.
Comparison with Similar Compounds
1,1,3,3-Tetrabromo-1,2,2,3-tetrafluoropropane can be compared with other halogenated hydrocarbons such as:
1,1,2,2-Tetrabromoethane: Similar in having multiple bromine atoms but lacks fluorine atoms, making it less versatile in certain reactions.
1,2,2,3-Tetrabromopropane: Another brominated compound but with a different arrangement of bromine atoms, leading to different reactivity and applications.
1,1,2,2-Tetrabromoethane: Used in similar industrial applications but has different physical and chemical properties due to its structure.
The uniqueness of 1,1,3,3-tetrabromo-1,2,2,3-tetrafluoropropane lies in its combination of bromine and fluorine atoms, which provides distinct reactivity and stability compared to other halogenated compounds.
Properties
CAS No. |
36567-29-0 |
|---|---|
Molecular Formula |
C3Br4F4 |
Molecular Weight |
431.64 g/mol |
IUPAC Name |
1,1,3,3-tetrabromo-1,2,2,3-tetrafluoropropane |
InChI |
InChI=1S/C3Br4F4/c4-2(5,10)1(8,9)3(6,7)11 |
InChI Key |
UFNADSRPYOEKAI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(Br)Br)(C(F)(Br)Br)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















